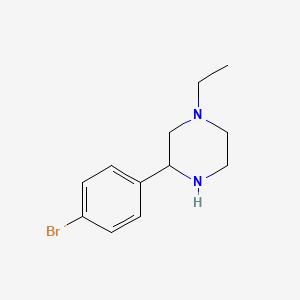

3-(4-Bromophenyl)-1-ethylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Bromophenyl)-1-ethylpiperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The 4-bromophenyl group attached to the piperazine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-ethylpiperazine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromophenylpiperazine and ethyl bromide.

Reaction: The 4-bromophenylpiperazine is reacted with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenyl)-1-ethylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in medicinal chemistry and other applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(4-Bromophenyl)-1-ethylpiperazine serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Substitution Reactions: The bromine atom can be substituted with nucleophiles, allowing for the creation of diverse derivatives.

- Oxidation and Reduction Reactions: These reactions can modify the compound's structure, leading to new derivatives with potential applications.

- Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the synthesis of complex organic molecules .

Biological Activities

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains .

- Neurotoxic Studies: Research has explored its effects on acetylcholinesterase (AChE) activity, which may influence neurotransmitter levels and neuronal communication, indicating potential neurotoxic effects .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial and fungal strains | |

| Neurotoxic Potential | Affects AChE activity; impacts neurotransmitter levels |

Medical Applications

In the pharmaceutical field, this compound is being studied for its role as a precursor in developing drugs targeting neurological and psychiatric disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in drug development .

Industrial Applications

The compound is also utilized in the production of agrochemicals and other industrial chemicals. Its unique properties make it suitable for synthesizing various bioactive compounds that are valuable in different industrial applications .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against several pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Neurotoxicity Assessment

Research conducted on rainbow trout alevins assessed the neurotoxic effects of a derivative of this compound. The study monitored AChE activity and malondialdehyde (MDA) levels in brain tissue, revealing alterations indicative of neurotoxicity, thus highlighting the need for caution in its application .

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)-1-ethylpiperazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with various receptors and enzymes in the body, modulating their activity.

Pathways Involved: It can influence neurotransmitter pathways, leading to potential therapeutic effects in neurological and psychiatric conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the 4-bromophenyl group but has a different core structure.

4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a 4-bromophenyl group, used in different applications.

Uniqueness

3-(4-Bromophenyl)-1-ethylpiperazine is unique due to its specific piperazine core structure, which imparts distinct chemical and biological properties

Biologische Aktivität

3-(4-Bromophenyl)-1-ethylpiperazine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies, and presenting data tables and case studies to elucidate its effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BrN, with a molecular weight of 256.17 g/mol. The compound features a piperazine ring substituted with a bromophenyl group and an ethyl group, which contributes to its unique chemical properties.

This compound interacts with various biological targets, including receptors and enzymes. Its mechanism of action is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to significant pharmacological effects, including anxiolytic and antidepressant activities.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance, a study evaluated the cytotoxicity of several piperazine derivatives against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed that modifications in the piperazine structure could enhance the anticancer activity:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 4e | 5.36 | MCF-7 |

| 4i | 2.32 | HepG2 |

| This compound | TBD | TBD |

These findings suggest that the introduction of specific substituents on the piperazine ring can lead to enhanced potency against cancer cells .

Neuropharmacological Effects

This compound has also been studied for its neuropharmacological effects. It has been shown to act as a serotonin receptor agonist, which may contribute to its anxiolytic properties. In animal models, this compound has demonstrated potential in reducing anxiety-like behaviors, indicating its utility in treating anxiety disorders .

Study on Anticancer Activity

In a recent investigation published in Molecules, researchers synthesized a series of piperazine derivatives and evaluated their anticancer efficacy. Among these derivatives, one containing the this compound structure showed promising results against HepG2 cells, leading to further exploration of its mechanism involving apoptosis induction through caspase activation .

Neuropharmacology Research

A study focused on the neuropharmacological profile of piperazine derivatives found that this compound exhibited significant binding affinity for serotonin receptors. This binding was correlated with behavioral changes in rodent models, suggesting potential applications in treating mood disorders .

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-1-ethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEGRBYLTRRLJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.